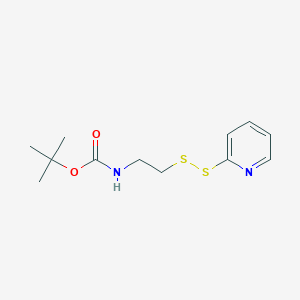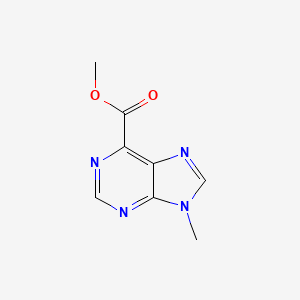![molecular formula C29H25ClF2N2 B8228053 (4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride](/img/structure/B8228053.png)
(4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two fluorophenyl groups and two diphenyl groups attached to a dihydroimidazolium core. The chloride ion serves as the counterion, balancing the positive charge on the imidazolium ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride typically involves a multi-step process. The initial step often includes the preparation of the dihydroimidazole core, followed by the introduction of the fluorophenyl and diphenyl groups. Common reagents used in these steps include fluorobenzyl bromide and diphenylmethanol, which react under specific conditions to form the desired product. The final step involves the addition of hydrochloric acid to introduce the chloride ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride involves its interaction with specific molecular targets. The fluorophenyl and diphenyl groups allow it to bind to hydrophobic pockets in proteins, while the imidazolium core can interact with negatively charged residues. This dual interaction allows the compound to modulate the activity of enzymes and other proteins, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5S)-1,3-bis[(2-chlorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride
- (4S,5S)-1,3-bis[(2-bromophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride
- (4S,5S)-1,3-bis[(2-methylphenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride
Uniqueness
The uniqueness of (4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride lies in the presence of the fluorophenyl groups. These groups enhance its ability to interact with specific molecular targets, making it more effective in its applications compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
(4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F2N2.ClH/c30-26-17-9-7-15-24(26)19-32-21-33(20-25-16-8-10-18-27(25)31)29(23-13-5-2-6-14-23)28(32)22-11-3-1-4-12-22;/h1-18,21,28-29H,19-20H2;1H/q+1;/p-1/t28-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNXQWOXHZYGR-OCPPCWRMSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H]([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClF2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
![(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8227980.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)


![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)








